(S)-2-Hydroxylignoceric acid
Description
Properties
CAS No. |
54563-87-0 |
|---|---|
Molecular Formula |
C24H48O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(2S)-2-hydroxytetracosanoic acid |
InChI |
InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27)/t23-/m0/s1 |
InChI Key |
MSUOLNSQHLHDAS-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Biosynthesis of S 2 Hydroxylignoceric Acid
Precursors and Substrates in Biological Systems
The foundation for the synthesis of (S)-2-hydroxylignoceric acid is laid by the availability of its primary precursor and the cellular machinery responsible for generating very long-chain fatty acids.
Lignoceric acid, a saturated fatty acid with a 24-carbon chain, serves as the direct precursor for (S)-2-hydroxylignoceric acid. ebi.ac.ukwikipedia.org This very long-chain fatty acid is found in small quantities in most natural fats and is a byproduct of lignin (B12514952) production. wikipedia.org In the brain, lignoceric acid undergoes a critical hydroxylation step to form cerebronic acid, a process that is closely linked to myelination. caymanchem.com Studies have shown that the conversion of lignoceric acid to cerebronic acid is a key reaction in the development of the nervous system. nih.gov
The synthesis of lignoceric acid itself, along with other very long-chain fatty acids (VLCFAs), is carried out by specialized enzyme systems known as elongases. mdpi.comresearchgate.net These elongase complexes are located in the endoplasmic reticulum and catalyze the cyclic addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. mdpi.compnas.org This process starts with shorter fatty acids, typically C16 or C18, and extends them to produce VLCFAs like lignoceric acid. pnas.org The activity of these elongation systems is crucial for providing the necessary substrates for the synthesis of complex lipids, including those containing (S)-2-hydroxylignoceric acid. mdpi.com
Enzymatic Pathways of Alpha-Hydroxylation
The conversion of lignoceric acid to (S)-2-hydroxylignoceric acid is achieved through a specific enzymatic pathway known as alpha-hydroxylation, which is a form of alpha-oxidation.
The alpha-oxidation of fatty acids, including the hydroxylation of lignoceric acid, occurs within peroxisomes. wikipedia.orgbyjus.com This pathway is distinct from the more common beta-oxidation and involves the removal of a single carbon from the carboxyl end of a fatty acid. wikipedia.org In the case of (S)-2-hydroxylignoceric acid synthesis, the pathway stops at the hydroxylation step. Studies have confirmed that peroxisomes are the subcellular site for the alpha-oxidation of cerebronic acid itself, indicating the central role of this organelle in the metabolism of 2-hydroxy very long-chain fatty acids. ebi.ac.ukebi.ac.uk Defects in this peroxisomal pathway are associated with severe neurological disorders like Zellweger syndrome. caymanchem.comebi.ac.uk The process is dependent on cofactors such as ATP, Mg2+, CoASH, TPP, and NAD+. core.ac.uk
The key enzyme responsible for the alpha-hydroxylation of lignoceric acid is Fatty Acid 2-Hydroxylase (FA2H). wikipedia.orgresearchgate.net This enzyme catalyzes the synthesis of 2-hydroxysphingolipids by hydroxylating the N-acyl chain of ceramides (B1148491). wikipedia.org The human FA2H gene encodes a protein that is highly expressed in the brain and is crucial for the formation of 2-hydroxy galactosylceramides and sulfatides (B1148509), which are major components of myelin. researchgate.net The FA2H protein contains a cytochrome b5 domain and an iron-binding histidine motif, which are characteristic of membrane-bound desaturases and hydroxylases. researchgate.net Studies in mice have shown that diminished hydroxylase activity leads to severe myelin deficiencies, highlighting the critical role of FA2H in the nervous system. nih.gov
Before lignoceric acid can be hydroxylated, it must be activated to its CoA thioester, lignoceroyl-CoA. This activation is catalyzed by acyl-CoA synthetases (ACSs) or ligases. nih.govfrontiersin.org These enzymes are part of a large family and exhibit specificity for fatty acids of different chain lengths. nih.govnih.gov Very long-chain acyl-CoA synthetases (ACSVLs) are responsible for activating VLCFAs like lignoceric acid. nih.gov This activation step is essential for the fatty acid to enter metabolic pathways, including its subsequent hydroxylation by FA2H. nih.govfrontiersin.org The subcellular localization and substrate preferences of different ACSL isoforms help to channel fatty acids into specific metabolic fates, such as the synthesis of complex lipids in the endoplasmic reticulum. nih.govmdpi.com
Data Tables
Table 1: Key Enzymes and Their Functions in (S)-2-Hydroxylignoceric Acid Biosynthesis
| Enzyme/System | Function | Cellular Location |
| Very Long-Chain Fatty Acid Elongation Systems | Synthesis of lignoceric acid (C24:0) from shorter fatty acid precursors. pnas.org | Endoplasmic Reticulum |
| Very Long-Chain Acyl-CoA Synthetase (ACSVL) | Activation of lignoceric acid to lignoceroyl-CoA. nih.gov | Endoplasmic Reticulum, Mitochondria |
| Fatty Acid 2-Hydroxylase (FA2H) | Catalyzes the alpha-hydroxylation of lignoceroyl-CoA to form (S)-2-hydroxylignoceroyl-CoA. wikipedia.org | Peroxisomes, Endoplasmic Reticulum |
Table 2: Precursors and Products in the Biosynthetic Pathway
| Molecule | Chemical Formula | Role in Pathway |
| Lignoceric Acid | C24H48O2 | Primary Substrate wikipedia.org |
| Lignoceroyl-CoA | C45H86N7O17P3S | Activated Substrate |
| (S)-2-Hydroxylignoceric Acid | C24H48O3 | Final Product caymanchem.com |
Subcellular Localization of Biosynthetic Processes
Peroxisomal Compartmentation
The conversion of lignoceric acid to (S)-2-Hydroxylignoceric acid occurs via an α-oxidation process, which has been localized to the peroxisomes. caymanchem.comebi.ac.uk These organelles are essential for the metabolism of very long-chain fatty acids (VLCFAs), including their oxidation. researchgate.net Studies using subcellular fractions have demonstrated that the enzyme system responsible for the α-hydroxylation of lignoceric acid is housed within peroxisomes. ebi.ac.uk
This localization is further substantiated by findings in peroxisomal biogenesis disorders, such as Zellweger syndrome. In this condition, the absence or dysfunction of peroxisomes leads to an impaired ability to oxidize lignoceric acid, highlighting the critical role of this organelle in the synthesis of (S)-2-Hydroxylignoceric acid. caymanchem.comebi.ac.uk The catabolism of (S)-2-Hydroxylignoceric acid itself, through α-oxidation to produce CO2 and tricosanoic acid (C23:0), has also been identified as a peroxisomal function. ebi.ac.uk This underscores the central role of peroxisomes in both the synthesis and subsequent degradation of this vital hydroxy fatty acid. ebi.ac.uk
Endoplasmic Reticulum Involvement
While the definitive α-hydroxylation step occurs in peroxisomes, the endoplasmic reticulum (ER) is intricately involved in the biosynthesis pathway. The ER, particularly the smooth endoplasmic reticulum (SER), is a major site for lipid synthesis, including the elongation of fatty acids. wikipedia.orggbiosciences.combritannica.com The precursor for (S)-2-Hydroxylignoceric acid, lignoceric acid, is synthesized through a microsomal chain-elongating system. nih.govchemsrc.com This system, located in the microsomes (a fraction which is primarily comprised of the ER), is responsible for extending shorter fatty acid chains to produce the very long-chain lignoceric acid. nih.gov
Furthermore, after its synthesis in peroxisomes, (S)-2-Hydroxylignoceric acid is utilized for the synthesis of complex sphingolipids like cerebrosides and sulfatides, which are crucial components of the myelin sheath. ebi.ac.uk The enzymes responsible for this next step, such as UDP-glucose: ceramide glucosyltransferase (cerebroside synthase), are located in the microsomal fraction, pointing to the Golgi apparatus and the endoplasmic reticulum as the sites for cerebroside synthesis. dur.ac.uktandfonline.com Recent research suggests a cooperative relationship where peroxisomes supply the necessary building blocks, like (S)-2-Hydroxylignoceric acid, to the endoplasmic reticulum for the synthesis of more complex lipids. researchgate.net
Developmental Regulation of (S)-2-Hydroxylignoceric Acid Biosynthesis
The synthesis of (S)-2-Hydroxylignoceric acid is tightly regulated during development, with its production levels closely mirroring the process of myelination in the brain. This regulation is primarily achieved through the modulation of the key synthetic enzyme's activity.
Biosynthesis during Brain Development and Myelination
(S)-2-Hydroxylignoceric acid is a unique and essential component of cerebrosides and sulfatides, which are characteristic lipids of the myelin sheath that insulates nerve fibers. ebi.ac.uknih.gov Consequently, its biosynthesis is intrinsically linked to the period of active myelination in the developing brain. caymanchem.comnih.govnih.gov
Studies have shown that the activity of the microsomal fatty acid elongation system, which produces the precursor lignoceric acid, increases in parallel with myelin deposition. nih.gov The subsequent α-hydroxylation of lignoceric acid to form (S)-2-Hydroxylignoceric acid also shows a dramatic increase during the most active phase of myelination. nih.gov In myelin-deficient mouse mutants, such as the "jimpy" and "quaking" strains, the synthesis of (S)-2-Hydroxylignoceric acid is significantly diminished, correlating with the severity of the myelin deficiency. nih.govnih.gov This provides strong evidence for the close association between the synthesis of this hydroxy fatty acid and the formation of the myelin sheath. nih.gov
Enzyme Activity Modulation during Development
The developmental regulation of (S)-2-Hydroxylignoceric acid synthesis is controlled by modulating the activity of the α-hydroxylase enzyme that converts lignoceric acid to cerebronic acid. nih.gov In normal developing rodent brains, this enzyme's activity follows a distinct pattern:
It is low in the immediate postnatal period. nih.gov
It increases sharply between 10 and 20 days after birth, coinciding with the peak of myelination. nih.gov
It subsequently declines to a low, stable level after the brain matures. nih.gov
This developmental profile is altered in myelin-deficient mutants. For example, in "quaking" mice, the hydroxylase activity follows a similar temporal pattern but at a much-reduced level. nih.gov In "jimpy" mice, which have a more severe myelin deficit, the enzyme activity is barely detectable and shows little change with age. nih.gov
Furthermore, thyroid hormones have been identified as important modulators of this enzyme's activity. nih.gov Neonatal hypothyroidism can delay the developmental increase in hydroxylase activity, while hyperthyroidism can accelerate the entire developmental pattern, causing the peak activity to occur earlier. nih.gov This hormonal regulation underscores the critical role of (S)-2-Hydroxylignoceric acid synthesis in the timely and proper myelination of the central nervous system. nih.gov
Interactive Data Table: Developmental Profile of Lignoceric Acid α-Hydroxylase Activity
The table below summarizes the changes in enzyme activity during brain development in normal and myelin-deficient ("quaking" and "jimpy") mice, as described in the literature. nih.gov
| Age (days after birth) | Normal Mice (Control) - Relative Activity | Quaking Mice - Relative Activity | Jimpy Mice - Relative Activity | Developmental Stage |
| < 10 | Low | Low | Barely Detectable | Early Postnatal |
| 10 - 20 | Sharp Increase (Peak Activity) | Similar Increase (Reduced Level) | Slight Peak (~15 days) | Active Myelination |
| > 20 | Declines to Low Level | Declines to Low Level | Little Change | Brain Maturation |
Metabolism and Catabolism of S 2 Hydroxylignoceric Acid
The breakdown of (S)-2-Hydroxylignoceric acid, also known as cerebronic acid, is a critical metabolic process, particularly in the nervous system where it is a component of cerebrosides and sulfatides (B1148509). ebi.ac.ukcaymanchem.com Its catabolism follows a specialized pathway to accommodate the hydroxyl group at the alpha-carbon.
Biological and Cellular Roles of S 2 Hydroxylignoceric Acid and Its Derivatives
Structural Contributions to Biological Membranes
The incorporation of (S)-2-Hydroxylignoceric acid into complex lipids significantly influences the architecture and properties of biological membranes.
Essential Component of Myelin Sheath Lipids (e.g., Galactosylceramide, Sulfatides)
(S)-2-Hydroxylignoceric acid is a key constituent of the myelin sheath, the insulating layer that surrounds nerve axons. vulcanchem.com It is particularly abundant in galactosylceramides (GalCer) and their sulfated derivatives, sulfatides (B1148509), which are major lipid components of myelin. slideshare.netmdpi.com Galactosylceramide, containing (S)-2-hydroxylignoceric acid, is more prevalent in the compact layers of myelin, while sulfatides are primarily found in the non-compacted regions. mdpi.com Together, these glycosphingolipids can constitute approximately 20% of the total lipids in the myelin produced by oligodendrocytes. mdpi.com The synthesis of cerebronic acid is closely linked to the production of cerebrosides, which are characteristic lipids of the myelin sheath. nih.gov
The presence of the 2-hydroxy group on the fatty acid chain is critical for the normal structure and function of myelin. Studies have shown that the enzyme fatty acid 2-hydroxylase (FA2H), which is responsible for synthesizing 2-hydroxy fatty acids, is a myelination-associated gene. nih.gov Its expression and activity increase significantly during the process of myelination in the peripheral nervous system. nih.gov In fact, the content of 2-hydroxy fatty acids in galactolipids of the sciatic nerve rises from about 5% at birth to as high as 60% in GalCer and 35% in sulfatides in adulthood. nih.gov Deficiencies in FA2H lead to neurodegenerative diseases characterized by demyelination, highlighting the indispensable role of 2-hydroxylated sphingolipids in maintaining the long-term stability of the myelin sheath. researchgate.netresearchgate.net
| Lipid | Primary Location in Myelin | Key Function | Reference |
|---|---|---|---|
| Galactosylceramide (Cerebroside) | Compact Myelin | Structural integrity of the myelin sheath. | slideshare.netmdpi.com |
| Sulfatide | Non-compact Myelin | Structural role and may be involved in cell signaling. | slideshare.netmdpi.com |
Role in Lipid Raft Composition
Lipid rafts are specialized microdomains within the cell membrane that are enriched in specific lipids like cholesterol and sphingolipids, and they play a crucial role in cell signaling. mdpi.comnih.gov (S)-2-Hydroxylignoceric acid-containing sphingolipids are important components of these rafts. nih.gov The unique structural properties conferred by the 2-hydroxy group enhance the formation and stability of these sterol- and sphingolipid-enriched domains. nih.gov By influencing the composition and fluidity of lipid rafts, (S)-2-Hydroxylignoceric acid can modulate the localization and activity of raft-associated proteins, thereby impacting various cellular processes. nih.gov
Functional Roles in Cellular Processes
Beyond its structural contributions, (S)-2-Hydroxylignoceric acid and its derivatives are actively involved in regulating key cellular functions.
Involvement in Nerve Sheath Myelination
The synthesis of (S)-2-Hydroxylignoceric acid is intrinsically linked to the process of myelination. caymanchem.com This fatty acid is derived from lignoceric acid through a process of α-hydroxylation, which is a critical step in the formation of cerebrosides, the building blocks of the myelin sheath. caymanchem.com Studies on mouse models with myelin deficiencies have revealed a significant reduction in the synthesis of cerebronic acid, further underscoring its close association with myelin formation. nih.gov The enzyme responsible for this hydroxylation, fatty acid 2-hydroxylase (FA2H), is highly expressed in the nervous system and its activity is upregulated during myelination. nih.gov A lack of 2'-hydroxy galactosylceramide in the myelin membrane, due to FA2H deficiency, leads to a loss of long-term myelin stability and subsequent demyelination. researchgate.net
Regulation of Cell Differentiation
(S)-2-Hydroxylignoceric acid and its derivatives have been shown to play a regulatory role in the differentiation of various cell types.
Participation in Cellular Signaling Cascades (e.g., pro-apoptotic signaling)
(S)-2-Hydroxylignoceric acid is a precursor to a class of sphingolipids, the 2'-hydroxy ceramides (B1148491), which have been identified as significant players in cellular signaling, particularly in the induction of apoptosis, or programmed cell death. researchgate.net When incorporated into ceramide, the presence of the 2'-hydroxyl group, as found in derivatives of (S)-2-Hydroxylignoceric acid, appears to enhance the pro-apoptotic potential of the molecule compared to its non-hydroxylated counterparts. researchgate.netexpasy.org
Research has demonstrated that exogenously supplied 2'-hydroxy ceramides can induce apoptosis in various cell types at significantly lower concentrations and with more rapid kinetics than non-hydroxy ceramides. researchgate.net This suggests that 2'-hydroxy ceramides may engage in pro-apoptotic signaling pathways that are distinct from those activated by non-hydroxylated ceramides. researchgate.net For instance, studies have noted that the pro-apoptotic activity of 2'-hydroxy ceramides can be more potent than that of their non-hydroxy equivalents, a finding observed with mixed 2'-hydroxy ceramide fractions isolated from natural sources. mdpi.com
The mechanism by which these hydroxylated sphingolipids exert their effects is an area of active investigation. It is theorized that the structural alteration endowed by the hydroxyl group can influence membrane biophysics and interactions with downstream effector proteins. researchgate.net However, the pro-apoptotic efficacy of 2'-hydroxy ceramides can be cell-type specific. For example, in human promonocytic U937 cells, 2'-hydroxy ceramide exhibited lower activity in inducing DNA fragmentation compared to non-hydroxy ceramide. expasy.org Conversely, in keratinocytes, 2-hydroxy fatty acid-containing ceramides seem to offer protection against apoptosis. researchgate.net This highlights a complex, context-dependent role for these molecules in regulating cell fate. The generation of ceramides containing C16 and C24 acyl chains, including their hydroxylated forms, has been directly linked to the process of spontaneous neutrophil apoptosis. wikipedia.org
Interactions with Biological Macromolecules
Substrate for Ceramide Synthases in Sphingolipid Synthesis
(S)-2-Hydroxylignoceric acid, following its activation to a CoA ester, serves as a crucial substrate for the synthesis of 2-hydroxylated sphingolipids. This biosynthetic pathway is largely parallel to that of non-hydroxylated sphingolipids and is catalyzed by the same family of enzymes. expasy.org The key step involves the N-acylation of a sphingoid base, a reaction catalyzed by a family of six distinct ceramide synthases (CerS) in mammals. semanticscholar.org
Each of the six CerS isoforms exhibits a specific preference for fatty acyl-CoA substrates of particular chain lengths. semanticscholar.orguu.nl Research has conclusively shown that all six mammalian CerS enzymes (CerS1-6) are capable of utilizing 2-hydroxy-fatty acyl-CoAs as substrates to produce 2-hydroxy-dihydroceramides. expasy.orgsemanticscholar.orgnih.gov This indicates that the presence of the 2-hydroxyl group on the fatty acyl chain does not preclude its use by these enzymes.
The substrate specificity for acyl chain length is maintained for hydroxylated fatty acids. For example, CerS2, which preferentially uses very-long-chain fatty acyl-CoAs like C22-CoA and C24-CoA, is also responsible for synthesizing ceramides with 2-hydroxylignoceric acid. semanticscholar.orguu.nl In experimental models, the knockdown of the CerS2 gene in cells overproducing fatty acid 2-hydroxylase (FA2H) led to a marked reduction in long-chain 2-hydroxy-ceramides, confirming the enzyme's role and substrate specificity. semanticscholar.org Similarly, CerS3 is highly expressed in keratinocytes and is thought to be important for the synthesis of the unique ceramides, including 2-hydroxy-ceramides, found in the epidermis. semanticscholar.org
The table below summarizes the known chain length specificities of the mammalian ceramide synthases, which applies to both non-hydroxylated and 2-hydroxylated fatty acyl-CoA substrates.
| Ceramide Synthase (CerS) | Preferred Acyl-CoA Chain Lengths | Primary Tissues of Expression |
| CerS1 | C18:0 | Brain, Skeletal Muscle, Testes |
| CerS2 | C20 - C26 (VLCFAs) | Lung, Liver, Kidney, Brain |
| CerS3 | ≥ C26 (Ultra-long-chain) | Skin, Testes |
| CerS4 | C18 - C22 | Skin, Liver, Heart, Adipose Tissue |
| CerS5 | C16:0 | Broadly expressed |
| CerS6 | C16:0 | Broadly expressed |
| Data sourced from multiple studies. semanticscholar.orguu.nlnih.gov |
Modulation of Enzyme Activities (e.g., fatty acid synthase, SCD1)
Fatty Acid Synthase (FAS): Fatty acid synthase is a critical enzyme responsible for the de novo synthesis of fatty acids, primarily palmitate. wikipedia.org While direct modulation of FAS by free (S)-2-Hydroxylignoceric acid is not well-documented, the downstream products, 2-hydroxylated sphingolipids, contribute to a complex lipid network that influences cellular processes regulated by FAS. For instance, the inhibition of FAS has been shown to alter the cellular lipid profile, which can affect the activity of nuclear receptors like PPARs (peroxisome proliferator-activated receptors) that are also influenced by fatty acids and their derivatives. mdpi.com
Stearoyl-CoA Desaturase-1 (SCD1): SCD1 is a central enzyme in lipogenesis that catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. semanticscholar.orgjrenhep.com The activity of SCD1 is crucial for maintaining the appropriate ratio of saturated to monounsaturated fatty acids, which affects membrane fluidity and lipid-based signaling. jrenhep.com Structural modeling studies comparing FA2H with SCD1 have suggested that while both are membrane-bound enzymes, their catalytic sites are distinct, with FA2H accommodating a ceramide or free fatty acid rather than an acyl-CoA in the same manner as SCD1. encyclopedia.pub A deficiency in SCD1 leads to an accumulation of saturated fatty acids, the very precursors for 2-hydroxylation, suggesting a potential interplay between these pathways to maintain lipid homeostasis. nih.gov The maintenance of an optimal ratio of hydroxylated to non-hydroxylated fatty acids may be achieved by balancing the activities of FA2H and the α-oxidation pathway, which degrades 2-hydroxy fatty acids. nih.gov This regulatory balance underscores an indirect modulatory relationship between the pathways involving (S)-2-Hydroxylignoceric acid and SCD1.
| Enzyme | EC Number | Function | Potential Modulation by 2-Hydroxy Fatty Acid Pathways |
| Fatty Acid Synthase (FAS) | 2.3.1.85 | Catalyzes de novo synthesis of palmitate from acetyl-CoA and malonyl-CoA. wikipedia.org | Indirectly influenced by the overall balance of cellular lipids, which is affected by the synthesis of 2-hydroxylated sphingolipids. |
| Stearoyl-CoA Desaturase-1 (SCD1) | 1.14.19.1 | Introduces a double bond in stearoyl-CoA and palmitoyl-CoA to produce monounsaturated fatty acids. jrenhep.com | Indirectly linked through the balance of saturated and unsaturated fatty acids; SCD1 deficiency leads to an accumulation of saturated fatty acids, the precursors for 2-hydroxylation. nih.gov |
| (R)-2-hydroxy-fatty-acid dehydrogenase | 1.1.1.98 | Catalyzes the oxidation of (R)-2-hydroxy fatty acids to 2-oxo fatty acids. qmul.ac.ukwikipedia.org | Directly metabolizes 2-hydroxy fatty acids, influencing their cellular levels. |
Synthetic Methodologies for S 2 Hydroxylignoceric Acid and Its Analogues for Research
Stereoselective Chemical Synthesis Approaches
Chemical synthesis offers a versatile platform for producing (S)-2-Hydroxylignoceric acid and its derivatives, allowing for precise structural modifications and labeling. The primary challenge in the chemical synthesis of this molecule is achieving control over the stereocenter at the alpha-carbon (C-2).
Strategies for Chiral Control at the Alpha-Carbon
Achieving the correct (S)-configuration at the alpha-position of lignoceric acid is the most critical step in its stereoselective synthesis. While specific documented syntheses for (S)-2-Hydroxylignoceric acid are not abundant in readily available literature, established methodologies for the asymmetric synthesis of α-hydroxy carboxylic acids can be applied. rsc.org These strategies typically involve the use of chiral auxiliaries, asymmetric catalysis, or resolution of a racemic mixture.
Recent advances in organocatalysis and transition metal catalysis have provided powerful tools for the enantioselective synthesis of α-chiral carboxylic acids. rsc.org For instance, proline-catalyzed alpha-aminooxylation of aldehydes can serve as a precursor step to generating the α-hydroxy acid moiety with high enantioselectivity. nih.gov Another approach involves the asymmetric hydroxylation of an enolate derived from a lignoceric acid derivative attached to a chiral auxiliary.
Below is a table summarizing potential strategies for achieving chiral control.
| Strategy | Description | Typical Reagents/Catalysts | Expected Enantiomeric Excess (ee) |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the lignoceric acid substrate to direct the stereoselective introduction of the hydroxyl group. The auxiliary is removed in a subsequent step. | Evans oxazolidinones, camphor-based auxiliaries. | >95% |
| Asymmetric Catalysis | A chiral catalyst is used to create the stereocenter directly on a lignoceric acid precursor. This can include metal-based catalysts or organocatalysts. | Chiral phosphine ligands with a metal catalyst, proline derivatives. | 90-99% |
| Kinetic Resolution | An enzyme or chiral reagent selectively reacts with one enantiomer in a racemic mixture of 2-hydroxylignoceric acid, allowing for the separation of the desired (S)-enantiomer. | Lipases, chiral resolving agents. | Variable, can be >99% |
This table presents generalized strategies applicable to the synthesis of chiral α-hydroxy acids.
Derivatization for Research Purposes (e.g., methyl esters)
For analytical and research applications, (S)-2-Hydroxylignoceric acid is often converted into more volatile and less polar derivatives, such as its methyl ester. caymanchem.com This derivatization is standard practice for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.commdpi.com The process involves the esterification of the carboxylic acid group.
Common methods for preparing fatty acid methyl esters (FAMEs) include:
Acid-Catalyzed Esterification: Heating the fatty acid in methanol with an acid catalyst, such as boron trichloride (BCl₃) or sulfuric acid (H₂SO₄), is a widely used and effective method. sigmaaldrich.com The reaction involves the condensation of the carboxyl group with the hydroxyl group of methanol. sigmaaldrich.com
Alkylation: Reagents like (trimethylsilyl)diazomethane (TMS-DM) or methyl iodide can be used for rapid and quantitative methylation under mild conditions. nih.govnih.gov TMSH (trimethylsulfonium hydroxide) is another effective reagent that works through base-catalyzed transesterification and pyrolysis within the GC injection port. mdpi.com
These derivatization techniques produce stable methyl esters suitable for quantitative analysis and further synthetic manipulation. sigmaaldrich.com
Enzymatic Synthesis Strategies
Biocatalysis provides an environmentally friendly and highly selective alternative to chemical synthesis. tudelft.nl Enzymes can operate under mild conditions and often exhibit exceptional regio- and stereoselectivity, making them ideal for producing chiral molecules like (S)-2-Hydroxylignoceric acid. google.com
Biocatalytic Approaches Utilizing Hydroxylases (e.g., Cytochrome P450 systems)
The direct hydroxylation of the alpha-carbon of lignoceric acid is a key biological process. In the brain, the synthesis of cerebronic acid from lignoceric acid is catalyzed by an α-hydroxylase enzyme system. caymanchem.comnih.gov This natural pathway provides a blueprint for biocatalytic production.
Cytochrome P450 (CYP) enzymes are a versatile class of monooxygenases known to catalyze the hydroxylation of a wide variety of substrates, including fatty acids. researchgate.net While many P450s hydroxylate fatty acids at the terminal (omega) or sub-terminal positions, specific members or engineered variants can be targeted for α-hydroxylation. wikipedia.orgnih.gov The reaction involves the insertion of an oxygen atom from molecular oxygen into a C-H bond, requiring a cofactor like NADPH to provide the necessary electrons. wikipedia.orgpnas.org
| Enzyme Class | Substrate Example | Position of Hydroxylation | Key Features |
| Fatty Acid α-Hydroxylase | Lignoceric acid | α (C-2) | Responsible for endogenous cerebronic acid synthesis in mammals. nih.gov |
| Cytochrome P450 (CYP4 family) | Lauric acid, Arachidonic acid | ω, ω-1 | Primarily involved in terminal and sub-terminal hydroxylation. nih.govnih.gov |
| Unspecific Peroxygenases (UPOs) | Myristoleic acid | ω-1, ω-2 | Can hydroxylate a diverse range of aliphatic compounds. tudelft.nlnih.gov |
This table provides examples of enzyme classes capable of hydroxylating fatty acids.
Whole-Cell Biotransformations
Instead of using isolated enzymes, entire microbial cells can be employed as biocatalysts. mdpi.com This "whole-cell" approach offers several advantages, including:
Cofactor Regeneration: The cell's native metabolic machinery continuously regenerates expensive cofactors like NADPH, which are required by hydroxylases. nih.gov
Enzyme Stability: The intracellular environment can protect the enzyme from degradation, leading to a longer operational lifespan.
Reduced Cost: It eliminates the need for costly and time-consuming enzyme purification steps.
Microorganisms such as Escherichia coli or yeast can be genetically engineered to express a specific hydroxylase capable of converting lignoceric acid to (S)-2-Hydroxylignoceric acid. nih.govunipa.it The substrate is supplied to the cell culture, and the cells perform the bioconversion, releasing the product into the medium. mdpi.com
Optimization of Bioreaction Parameters
To maximize the yield and efficiency of enzymatic synthesis, several key reaction parameters must be optimized. researchgate.netnih.gov These parameters influence enzyme activity, stability, and substrate/product transport across the cell membrane in whole-cell systems.
Key Parameters for Optimization:
Temperature: Each enzyme has an optimal temperature for maximum activity. Temperatures that are too high can lead to denaturation, while low temperatures reduce the reaction rate. nih.gov
pH: The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues and the substrate, which is crucial for catalytic activity. nih.gov
Substrate Concentration: While a higher substrate concentration can increase the reaction rate, very high levels can lead to substrate inhibition, where the substrate itself binds to the enzyme in a non-productive manner. nih.gov
Cofactor Availability: For hydroxylases like P450s, the supply of NADPH and molecular oxygen is critical and can be a rate-limiting factor. nih.gov
Solvent System: The choice of solvent is important, especially for hydrophobic substrates like lignoceric acid. Organic co-solvents or two-phase systems may be used to improve substrate solubility, though they must be chosen carefully to avoid inactivating the enzyme. researchgate.netnih.gov
Systematic optimization of these parameters using methodologies like Design of Experiments (DoE) can significantly enhance the productivity of the biocatalytic process. unipa.itnih.gov
Analytical Techniques for Research and Quantification of S 2 Hydroxylignoceric Acid
Chromatographic Separation Methods
Chromatography is the cornerstone for isolating (S)-2-Hydroxylignoceric acid from complex biological mixtures. The choice of technique depends on the required sensitivity, selectivity, and the specific research question.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids. nih.gov However, due to the low volatility and polar nature of hydroxy fatty acids, direct analysis is not feasible. Therefore, chemical derivatization is an essential prerequisite for GC-MS analysis to convert the analyte into a volatile and thermally stable compound. nih.gov
The typical workflow involves the esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME) and the conversion of the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. nih.gov The resulting FAME-TMS derivative is sufficiently volatile for gas chromatography. Separation is achieved on a capillary column, where compounds are partitioned between the stationary phase and the carrier gas (e.g., helium) based on their boiling points and polarity. mdpi.comchempap.org
Following separation, the eluting compounds enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation. For TMS derivatives of 2-hydroxy FAMEs, characteristic fragment ions are observed that help to confirm the identity and position of the hydroxyl group. nih.gov Quantitative analysis can be performed in selected ion monitoring (SIM) mode or by using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. rjpbr.com
Table 1: Example GC-MS Parameters for Hydroxy Fatty Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5MS, ZB-FAME) mdpi.comchempap.org | Separates analytes based on volatility and polarity. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) mdpi.com | Transports analytes through the column. |
| Oven Program | Temperature gradient (e.g., initial hold at 80°C, ramp to 260°C) mdpi.com | Optimizes separation of analytes with different boiling points. |
| Injection Mode | Split or splitless | Introduces the sample onto the column. |
| Ionization | Electron Ionization (EI) at 70 eV chempap.org | Fragments the analyte molecules for mass analysis. |
| MS Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or MRM | Acquires mass spectra for identification and quantification. |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for lipidomics and the analysis of hydroxy fatty acids. nih.govnih.gov It offers several advantages over GC-MS, including the ability to analyze less volatile and thermally labile compounds, often with minimal or no derivatization. mdpi.com
In LC-MS, separation is achieved in the liquid phase, typically using a reversed-phase column (e.g., C18) where analytes are separated based on their hydrophobicity. hplc.eu The mobile phase usually consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol.
After chromatographic separation, the analyte is introduced into the mass spectrometer via an ionization source, most commonly Electrospray Ionization (ESI). For fatty acids, ESI is typically performed in negative ion mode, which readily deprotonates the carboxylic acid group to form [M-H]⁻ ions. mdpi.com Tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for quantification by monitoring specific precursor-to-product ion transitions in MRM mode. chromatographyonline.com This technique is highly effective for analyzing low-abundance lipids in complex biological matrices. nih.gov While direct analysis is possible, derivatization strategies can be employed to enhance ionization efficiency and improve detection limits. nih.gov
Table 2: Common LC-MS/MS Parameters for (S)-2-Hydroxylignoceric Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC System | HPLC or UHPLC | Provides high-resolution separation of analytes. |
| Column | Reversed-phase (e.g., C18, C8) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of aqueous solvent and organic solvent (e.g., acetonitrile, methanol) | Elutes analytes from the column with varying polarity. |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode | Generates gas-phase ions from the liquid eluent. |
| MS Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF) | Selects precursor ions and analyzes product ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highly sensitive and selective quantification. |
High-Performance Liquid Chromatography (HPLC) can be used as a standalone separation technique or, more commonly, as the separation front-end for a mass spectrometer (LC-MS). hplc.eu When used without MS detection, other detectors are required. Since (S)-2-Hydroxylignoceric acid lacks a strong chromophore, direct detection with a UV-Vis detector is not sensitive. cerealsgrains.org
To overcome this, derivatization with a UV-absorbing agent, such as p-bromophenacyl bromide, is necessary. This process attaches a chromophore to the carboxylic acid group, allowing for sensitive detection by a UV detector. cerealsgrains.org Alternatively, detectors like the Refractive Index Detector (RID) can be used, but they generally offer lower sensitivity and are not compatible with gradient elution, which is often needed for complex samples. protocols.io
A significant advantage of HPLC is its utility in chiral separations. By using a chiral stationary phase (CSP), it is possible to resolve the enantiomers of 2-hydroxycarboxylic acids, which is critical for studying the stereospecificity of biological processes. nih.gov
Sample Preparation and Derivatization for Enhanced Analysis
Effective sample preparation is a critical step that precedes chromatographic analysis. Its goals are to extract the analyte of interest from the sample matrix, remove interfering substances, concentrate the analyte, and convert it into a form suitable for analysis. nih.gov
(S)-2-Hydroxylignoceric acid is typically found within a complex mixture of other lipids and biomolecules in tissues, plasma, or cells. The first step in its analysis is lipid extraction. creative-proteomics.com The most common methods are based on liquid-liquid extraction using organic solvents.
The methods developed by Folch and by Bligh and Dyer are classic protocols widely used for total lipid extraction. nih.govnih.gov These methods utilize a biphasic solvent system, typically composed of chloroform (B151607) and methanol, in combination with an aqueous sample. nih.gov The lipids, including (S)-2-Hydroxylignoceric acid, partition into the nonpolar chloroform layer, which is then collected, dried, and reconstituted for analysis. Modifications to these methods exist to optimize recovery for specific lipid classes or sample types. nih.gov Following the initial extraction, a clean-up step using Solid Phase Extraction (SPE) may be employed to further purify the sample and isolate specific lipid classes. nih.gov
Table 3: Comparison of Lipid Extraction Solvent Systems
| Method | Solvent System (v/v/v) | Key Feature |
|---|---|---|
| Folch | Chloroform:Methanol:Water (8:4:3) | Forms a biphasic system after adding water to an initial 2:1 Chloroform:Methanol extract. |
| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8, then adjusted to 2:2:1.8) | A modified, less solvent-intensive version of the Folch method. nih.gov |
| MTBE Extraction | Methyl-tert-butyl ether (MTBE):Methanol:Water | A safer alternative to chloroform-based methods, with a distinct phase separation. |
Derivatization is a chemical reaction that modifies the analyte to improve its suitability for separation and detection. nih.gov For (S)-2-Hydroxylignoceric acid, both the carboxylic acid and hydroxyl functional groups are common targets for derivatization.
For GC-MS Analysis : A two-step derivatization is standard.
Esterification/Transesterification : The carboxylic acid is converted into its methyl ester (a FAME). This is achieved using acid-catalyzed methods with reagents like boron trifluoride (BF₃) in methanol, methanolic HCl, or acetyl chloride in methanol. aocs.orgresearchgate.net Base-catalyzed transesterification with sodium methoxide (B1231860) is also common for converting complex lipids into FAMEs. aocs.org
Silylation : The hydroxyl group is converted to a TMS ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases volatility and thermal stability. nih.gov
For LC-MS/MS Analysis : Derivatization can be performed to improve ionization efficiency and introduce a readily ionizable tag. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) react with the carboxylic acid group to enhance signal intensity in the mass spectrometer. nih.govshimadzu.com
For HPLC-UV Analysis : As mentioned, derivatization of the carboxylic acid with a chromophoric tag like p-bromophenacyl bromide or a fluorophoric tag is required for sensitive detection. cerealsgrains.org Pentafluorobenzyl (PFB) bromide is another reagent that creates PFB esters, which are highly sensitive for detection by electron capture detectors (ECD) in GC or by MS.
Table 4: Summary of Derivatization Reagents and Their Applications
| Reagent | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|
| Methanolic HCl / BF₃-Methanol | Carboxylic Acid | GC-MS | Forms volatile Fatty Acid Methyl Esters (FAMEs). aocs.orgresearchgate.net |
| BSTFA / TMCS | Hydroxyl | GC-MS | Forms volatile Trimethylsilyl (TMS) ethers. nih.gov |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid | LC-MS/MS | Improves ionization efficiency for sensitive detection. shimadzu.com |
| p-Bromophenacyl Bromide | Carboxylic Acid | HPLC-UV | Attaches a UV-absorbing tag for detection. cerealsgrains.org |
| Pentafluorobenzyl (PFB) Bromide | Carboxylic Acid | GC-ECD, LC-MS | Creates a derivative with high electron capture affinity for sensitive detection. |
Mass Spectrometric Identification and Quantification
Mass spectrometry stands as a cornerstone in the analytical workflow for a multitude of lipids, including the very-long-chain 2-hydroxy fatty acids like (S)-2-Hydroxylignoceric acid. Its high sensitivity and specificity allow for both the identification and precise quantification of this compound in complex biological matrices.
Targeted Lipidomics Approaches
Targeted lipidomics focuses on the measurement of a predefined set of lipid species, offering high sensitivity and quantitative accuracy. For (S)-2-Hydroxylignoceric acid, targeted approaches typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique provides excellent separation of lipid isomers and isobars, which is crucial for the unambiguous identification and quantification of the target analyte.
In a typical LC-MS/MS workflow, (S)-2-Hydroxylignoceric acid is first extracted from the biological sample using a suitable organic solvent mixture. The extract is then subjected to chromatographic separation, most commonly using a reversed-phase column, which separates lipids based on their hydrophobicity. Following separation, the analyte enters the mass spectrometer.
Electrospray ionization (ESI) is a commonly employed ionization technique for fatty acids, typically in the negative ion mode, which readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion. For (S)-2-Hydroxylignoceric acid (molar mass: 384.6 g/mol ), the precursor ion of m/z 383.4 would be selected in the first quadrupole (Q1). This precursor ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (q2), leading to the formation of characteristic product ions. These product ions are then detected in the third quadrupole (Q3).
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive data acquisition mode used in targeted lipidomics. In an MRM experiment, specific precursor-to-product ion transitions are monitored for the analyte of interest. For 2-hydroxy fatty acids, characteristic fragmentation patterns can be exploited for their identification. While specific fragmentation data for (S)-2-Hydroxylignoceric acid is not widely published, general fragmentation patterns of similar lipids can be inferred.
A hypothetical MRM transition for (S)-2-Hydroxylignoceric acid could involve the selection of the deprotonated molecule [M-H]⁻ as the precursor ion and monitoring for specific fragment ions. The selection of these transitions is critical for the specificity of the assay and requires careful optimization using authentic standards.
Table 1: Hypothetical MRM Transitions for (S)-2-Hydroxylignoceric Acid
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| (S)-2-Hydroxylignoceric acid | 383.4 | To be determined empirically | Negative ESI |
Note: The specific product ions would need to be determined through infusion of a pure standard of (S)-2-Hydroxylignoceric acid into the mass spectrometer and performing product ion scans.
Recent advancements in high-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) analyzers, also contribute to targeted lipidomics. These instruments provide highly accurate mass measurements, which can further confirm the elemental composition of the detected ions, increasing the confidence in identification.
Quantitative Analysis Using Internal Standards
Accurate quantification by mass spectrometry relies heavily on the use of internal standards. Internal standards are compounds that are added to a sample at a known concentration before sample processing. They are chosen to be chemically similar to the analyte of interest but distinguishable by the mass spectrometer. The use of an internal standard corrects for variations in sample extraction, derivatization, and ionization efficiency, thereby improving the accuracy and precision of the measurement.
For the quantitative analysis of (S)-2-Hydroxylignoceric acid, an ideal internal standard would be a stable isotope-labeled version of the compound, such as (S)-2-Hydroxylignoceric acid-¹³C₂₄ or (S)-2-Hydroxylignoceric acid-d₄. These standards have nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during sample preparation and analysis. However, they are mass-shifted, allowing for their separate detection by the mass spectrometer.
In the absence of a commercially available stable isotope-labeled standard for (S)-2-Hydroxylignoceric acid, other structurally related compounds can be used. These include odd-chain 2-hydroxy fatty acids or other very-long-chain fatty acids that are not naturally present in the sample. It is crucial that the chosen internal standard does not interfere with the detection of the analyte.
The quantification is typically performed by constructing a calibration curve using a series of known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area ratio on the calibration curve.
Table 2: Potential Internal Standards for the Quantification of (S)-2-Hydroxylignoceric Acid
| Internal Standard Type | Example | Rationale for Use |
| Stable Isotope-Labeled | (S)-2-Hydroxylignoceric acid-¹³C₂₄ | Ideal; co-elutes and has identical ionization efficiency. |
| Odd-Chain 2-Hydroxy Fatty Acid | 2-Hydroxypentacosanoic acid (C25:0) | Structurally similar, not naturally abundant. |
| Deuterated Very-Long-Chain Fatty Acid | Lignoceric acid-d₄ | Similar chain length and chromatographic behavior. |
Spectroscopic and Structural Elucidation Methods (e.g., NMR, IR for synthetic verification)
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and verification of synthetically prepared (S)-2-Hydroxylignoceric acid. These methods provide detailed information about the molecular structure, functional groups, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For (S)-2-Hydroxylignoceric acid, both ¹H NMR and ¹³C NMR would be employed.
In the ¹H NMR spectrum, the proton at the chiral center (C2) bearing the hydroxyl group would be expected to appear as a characteristic multiplet. Its chemical shift would be influenced by the adjacent carboxyl group and the long alkyl chain. The protons of the long methylene (B1212753) chain would give rise to a large, complex signal in the upfield region of the spectrum. The terminal methyl group would appear as a triplet. The acidic proton of the carboxyl group may be observed as a broad singlet, or it may undergo exchange with the solvent.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the carboxylic acid would resonate at a downfield chemical shift. The carbon atom attached to the hydroxyl group (C2) would also have a characteristic chemical shift. The numerous methylene carbons in the long alkyl chain would produce a series of closely spaced signals in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-Hydroxylignoceric acid would exhibit characteristic absorption bands for the hydroxyl and carboxyl functional groups.
A broad absorption band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The presence of the hydroxyl group at the C2 position would also contribute to this broadness. A strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid. The C-O stretching vibrations of the carboxylic acid and the secondary alcohol would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The long alkyl chain would be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹ and 720 cm⁻¹.
Table 3: Expected Spectroscopic Data for (S)-2-Hydroxylignoceric Acid
| Technique | Spectral Region | Expected Signal/Feature | Assignment |
| ¹H NMR | ~4.0 ppm | Multiplet | H at C2 |
| ~2.3 ppm | Triplet | CH₂ adjacent to COOH | |
| ~1.2-1.6 ppm | Broad multiplet | (CH₂)₂₀ | |
| ~0.9 ppm | Triplet | Terminal CH₃ | |
| ¹³C NMR | ~175-180 ppm | Singlet | C=O (COOH) |
| ~70-75 ppm | Singlet | C2-OH | |
| ~20-40 ppm | Multiple signals | (CH₂)₂₁ | |
| ~14 ppm | Singlet | Terminal CH₃ | |
| IR | 3300-2500 cm⁻¹ | Broad band | O-H stretch (COOH and OH) |
| ~2920, 2850 cm⁻¹ | Strong, sharp bands | C-H stretch (alkyl chain) | |
| ~1700 cm⁻¹ | Strong, sharp band | C=O stretch (COOH) | |
| ~1470 cm⁻¹ | Band | C-H bend (CH₂) | |
| ~1200-1300 cm⁻¹ | Band | C-O stretch |
The combination of these analytical and spectroscopic techniques provides a comprehensive toolkit for the unambiguous identification, quantification, and structural verification of (S)-2-Hydroxylignoceric acid in both biological research and synthetic chemistry.
Future Research Directions and Unexplored Avenues in S 2 Hydroxylignoceric Acid Biology
Elucidation of Novel Biological Signaling Mechanisms
The structural uniqueness of (S)-2-Hydroxylignoceric acid, conferred by the hydroxyl group at the alpha-carbon, suggests that it may participate in specific biological signaling pathways beyond its structural role. Future research should focus on identifying and characterizing these signaling cascades.
One promising area of investigation is the role of (S)-2-Hydroxylignoceric acid and its derivatives, 2-hydroxylated sphingolipids, in modulating the properties of lipid rafts. nih.govmdpi.comnih.govyoutube.com These specialized membrane microdomains are enriched in sphingolipids and cholesterol and serve as organizing centers for signaling molecules. nih.govmdpi.comnih.govyoutube.com The presence of the 2-hydroxyl group can alter the hydrogen-bonding network within the membrane, potentially influencing the recruitment and activity of signaling proteins within these rafts. mdpi.com Research is needed to determine if (S)-2-Hydroxylignoceric acid-containing sphingolipids create unique lipid raft subtypes with distinct signaling properties. It is plausible that these specialized rafts could modulate pathways involved in neuroinflammation, cell differentiation, and apoptosis. nih.govpnas.org
Furthermore, the potential for free (S)-2-Hydroxylignoceric acid to act as a signaling molecule itself warrants investigation. While many fatty acids have been identified as ligands for G protein-coupled receptors (GPCRs), the receptor for (S)-2-Hydroxylignoceric acid, if one exists, remains unknown. Screening of orphan GPCRs for their ability to bind (S)-2-Hydroxylignoceric acid could unveil novel signaling axes. The arachidonic acid cascade is a well-established signaling pathway involving fatty acids; a similar enzymatic cascade involving (S)-2-Hydroxylignoceric acid could lead to the production of novel bioactive lipid mediators. nih.gov
Discovery of Additional Enzymes and Regulatory Factors
The primary enzyme responsible for the synthesis of (S)-2-Hydroxylignoceric acid is Fatty Acid 2-Hydroxylase (FA2H). nih.govnih.govnih.govmdpi.comgenecards.orgmaayanlab.cloudwikipedia.org However, evidence suggests the existence of FA2H-independent pathways for 2-hydroxylation, pointing to the presence of yet-to-be-identified enzymes. nih.gov Identifying these alternative enzymes is a critical step in fully understanding the regulation of 2-hydroxy fatty acid metabolism. Phytanoyl-CoA 2-hydroxylase (PHYH), an enzyme involved in the alpha-oxidation of branched-chain fatty acids, has been shown to have some 2-hydroxylase activity towards straight-chain fatty acids in vitro, making it a candidate for further investigation. nih.gov
The regulation of FA2H activity is another area ripe for exploration. While some transcriptional regulators, such as PPAR-α and FOXC2, have been implicated, the upstream signaling pathways that control these transcription factors in response to physiological cues are not well understood. nih.govnih.gov Post-translational modifications of the FA2H enzyme, such as phosphorylation or ubiquitination, could also play a role in rapidly modulating its activity. A potential interaction between FA2H and the progesterone (B1679170) receptor membrane component 1 (PGRMC1), a putative heme chaperone, suggests a complex regulatory mechanism that requires further study. nih.gov
| Enzyme/Factor | Known/Proposed Function in 2-Hydroxy Fatty Acid Metabolism | Key Research Question |
| FA2H | Primary enzyme for the synthesis of (S)-2-Hydroxylignoceric acid. | What are the upstream signaling pathways regulating its expression and activity? |
| PHYH | Potential for FA2H-independent 2-hydroxylation of fatty acids. | Does it contribute significantly to the cellular pool of (S)-2-Hydroxylignoceric acid in vivo? |
| Unknown Hydroxylases | Hypothesized to account for FA2H-independent 2-hydroxylation. | What are the identities and physiological roles of these enzymes? |
| PPAR-α, FOXC2 | Transcriptional regulators of FA2H. | What physiological signals modulate the activity of these transcription factors to control FA2H expression? |
| PGRMC1 | Potential heme chaperone for FA2H. | What is the precise role of PGRMC1 in regulating FA2H function? |
Advanced Lipidomics Profiling and Network Analysis
The advent of advanced lipidomics technologies offers an unprecedented opportunity to map the distribution and dynamics of (S)-2-Hydroxylignoceric acid and its downstream metabolites in various biological systems. nih.gov High-resolution mass spectrometry-based approaches can provide detailed quantitative profiles of 2-hydroxylated sphingolipids in different tissues, cells, and subcellular compartments. mdpi.comresearchgate.netnih.govresearchgate.net
Future lipidomics studies should focus on creating a comprehensive atlas of (S)-2-Hydroxylignoceric acid-containing lipids in both healthy and diseased states. For instance, detailed lipidomic analyses of brain tissue from patients with neurodegenerative diseases characterized by FA2H mutations (Fatty Acid Hydroxylase-associated Neurodegeneration, FAHN) can reveal the full spectrum of lipid alterations beyond the simple loss of 2-hydroxylated species. nih.govmdpi.com Such studies could identify compensatory changes in other lipid classes and unveil novel disease biomarkers. nih.gov
Integrating lipidomics data with other 'omics' datasets (genomics, transcriptomics, proteomics) will be crucial for constructing comprehensive network models of (S)-2-Hydroxylignoceric acid biology. These models can help to identify key nodes and pathways that are perturbed in disease and to predict the systemic effects of targeting specific enzymes or pathways. Mass spectrometry imaging (MSI) is a powerful technique that can visualize the spatial distribution of specific lipids within tissues, providing insights into their localized functions. ucl.ac.uknih.govfrontiersin.orgrsc.orgchromatographyonline.com Applying MSI to map the distribution of (S)-2-Hydroxylignoceric acid in the brain could reveal its specific localization within different neuronal and glial cell types and its potential role in localized signaling events at the cellular and subcellular level. ucl.ac.uknih.govfrontiersin.orgrsc.orgchromatographyonline.com
Development of Research Probes and Pharmacological Tools for Pathway Perturbation
To dissect the specific functions of (S)-2-Hydroxylignoceric acid and its metabolic pathways, the development of selective research probes and pharmacological tools is essential. Currently, there is a lack of specific inhibitors for FA2H and other potential 2-hydroxylases. The development of such inhibitors would be invaluable for studying the consequences of acute depletion of (S)-2-Hydroxylignoceric acid in a temporal and dose-dependent manner, complementing genetic knockout models. nih.gov
Mechanism-based inhibitors could also serve as probes to trap and identify novel enzymes involved in 2-hydroxy fatty acid metabolism. Furthermore, the synthesis of fluorescently or isotopically labeled analogs of (S)-2-Hydroxylignoceric acid would enable researchers to trace its uptake, trafficking, and incorporation into complex lipids in living cells. These probes could also be used in binding assays to identify potential receptors or protein interaction partners.
The development of pharmacological tools is not limited to inhibitors. The synthesis of stable, cell-permeable analogs of (S)-2-Hydroxylignoceric acid could be used to investigate its downstream effects on cellular processes. For example, such compounds could be used to determine if supplementation can rescue cellular phenotypes associated with FA2H deficiency.
| Tool/Probe Type | Potential Application | Research Goal |
| Selective FA2H Inhibitors | Acute and reversible depletion of (S)-2-Hydroxylignoceric acid. | To study the immediate cellular consequences of blocking its synthesis. |
| Fluorescent/Isotopically Labeled Analogs | Tracing the metabolic fate and localization of (S)-2-Hydroxylignoceric acid. | To visualize its uptake, trafficking, and incorporation into complex lipids. |
| Stable, Cell-Permeable Agonists | Mimicking the effects of elevated (S)-2-Hydroxylignoceric acid levels. | To investigate its downstream signaling and metabolic effects. |
| Acyl-CoA Derivatives | Probing the activity of enzymes that utilize (S)-2-Hydroxylignoceric acid-CoA. | To identify and characterize enzymes involved in its downstream metabolism. mdpi.com |
Comparative Studies Across Diverse Organisms and Physiological States
(S)-2-Hydroxylignoceric acid and its synthesizing enzyme, FA2H, are evolutionarily conserved across a wide range of eukaryotes, from yeast to humans. nih.govgenecards.org This conservation suggests a fundamental biological role. Comparative studies across diverse organisms can provide valuable insights into the core functions of this fatty acid and its specialized roles in different lineages.
For instance, comparing the lipidomes of myelin in different vertebrate species could reveal evolutionary adaptations in the use of 2-hydroxylated lipids. nih.gov Investigating the function of FA2H homologs in organisms that lack a nervous system, such as plants and fungi, could uncover novel, non-neurological roles for 2-hydroxy fatty acids. nih.gov
Furthermore, studying the regulation and function of (S)-2-Hydroxylignoceric acid in different physiological and pathological states is crucial. For example, how do the levels of this fatty acid change during brain development, aging, and in response to injury or inflammation? Are there alterations in its metabolism in metabolic diseases such as diabetes or in different types of cancer? Answering these questions will provide a more complete picture of the physiological importance of (S)-2-Hydroxylignoceric acid and may open up new avenues for therapeutic intervention.
Q & A
Q. What is the biological role of (S)-2-Hydroxylignoceric acid in fungal species?
(S)-2-Hydroxylignoceric acid is a conserved component of fungal glycosphingolipids, forming part of the ceramide structure alongside phytosphingosine. It contributes to membrane stability and signaling. The glycan moiety of these lipids varies between species (e.g., mannose, galactose, or fucose residues), suggesting functional diversification in host-pathogen interactions or environmental adaptation .
Methodological Insight : To study its role, researchers can isolate glycosphingolipids using solvent extraction (e.g., chloroform/methanol), followed by thin-layer chromatography (TLC) or mass spectrometry (MS) for structural confirmation .
Q. How can researchers safely handle (S)-2-Hydroxylignoceric acid in laboratory settings?
While specific safety data for this compound is limited, best practices for hydroxylated fatty acids apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers at -20°C to prevent oxidation.
- Dispose via approved hazardous waste protocols, referencing safety frameworks like EU Regulation 1272/2008 .
Experimental Design : Include stability tests under varying temperatures and pH to assess degradation risks .
Q. What analytical techniques are used to characterize (S)-2-Hydroxylignoceric acid?
Common methods include:
- Mass Spectrometry (MS) : For molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry (e.g., (S)-configuration) and hydroxyl positioning.
- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl and carboxylic acid moieties .
Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and synthesize standards for calibration .
Advanced Research Questions
Q. How does the structural heterogeneity of fungal glycosphingolipids impact experimental design?
The conserved ceramide core ((S)-2-Hydroxylignoceric acid + phytosphingosine) allows comparative studies, while glycan variability complicates functional assays.
- Approach : Use knockout fungal strains to isolate ceramide-specific effects.
- Tools : Glycosidase treatments to remove glycan residues, followed by MS/MS to analyze lipid-protein interactions .
Contradiction Alert : Discrepancies in glycan composition across species (e.g., fucose in mushrooms vs. galactose in yeasts) may require species-specific protocols .
Q. What challenges arise in synthesizing enantiopure (S)-2-Hydroxylignoceric acid, and how can they be addressed?
Synthesis hurdles include:
- Stereocontrol : Use chiral catalysts (e.g., Sharpless epoxidation) or enzymatic methods (lipases) to ensure (S)-configuration.
- Hydroxylation : Position-specific hydroxylation via microbial fermentation (e.g., Candida spp.) or chemical oxidation .
Validation : Confirm enantiopurity via chiral HPLC or polarimetry, comparing retention times with commercial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
